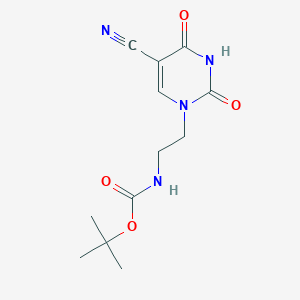![molecular formula C8H11N3O B1481583 (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol CAS No. 2091697-51-5](/img/structure/B1481583.png)
(1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol
Descripción general
Descripción
(1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol, also known as EIPM, is a heterocyclic compound that is widely used in scientific research. It is a derivative of pyrazole, a five-membered heterocyclic aromatic compound that has been studied for its potential applications in medicine, biochemistry, and pharmacology. EIPM is an important tool for scientists as it has been used to investigate the mechanism of action of a variety of compounds, as well as to study the biochemical and physiological effects of drugs.
Aplicaciones Científicas De Investigación
Antibacterial Applications
Imidazole derivatives have been reported to exhibit significant antibacterial activity. The presence of the imidazole ring in compounds is associated with bactericidal properties, making them potent candidates for the development of new antibacterial agents . The specific structure of “(1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol” could be explored for its efficacy against various bacterial strains, potentially leading to the development of novel antibiotics.
Antitumor Activity
Imidazole-containing compounds have shown promise in antitumor research. Their ability to interfere with cell proliferation makes them valuable in the study of cancer treatment options . The compound could be synthesized and tested for its cytotoxic effects on different cancer cell lines to evaluate its potential as an anticancer agent.
Antiviral Properties
Some imidazole derivatives are known to possess antiviral activities. Research into these compounds could lead to the discovery of new drugs that can inhibit viral replication or assembly . The unique structure of “(1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol” may offer a new avenue for antiviral drug development.
Anti-inflammatory Uses
The anti-inflammatory properties of imidazole derivatives make them candidates for the treatment of inflammatory diseases . Investigating the anti-inflammatory potential of this compound could contribute to the creation of new medications for conditions such as arthritis or asthma.
Antidiabetic Potential
Imidazole compounds have been studied for their antidiabetic effects, which include the regulation of blood sugar levels . The subject compound could be assessed for its ability to modulate insulin release or improve insulin sensitivity, providing a new approach to diabetes management.
Antifungal and Antihelmintic Effects
The fight against fungal infections and parasitic worms may benefit from the application of imidazole derivatives. Their antifungal and antihelmintic activities have been documented, suggesting that “(1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol” could be effective in treating such conditions .
Propiedades
IUPAC Name |
(1-ethylimidazo[1,2-b]pyrazol-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-2-10-3-4-11-8(10)5-7(6-12)9-11/h3-5,12H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCRJYCBIYVECJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=CC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine](/img/structure/B1481508.png)








